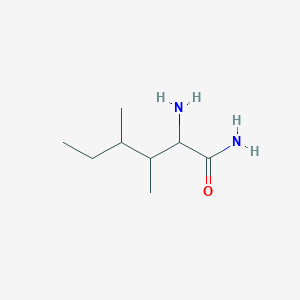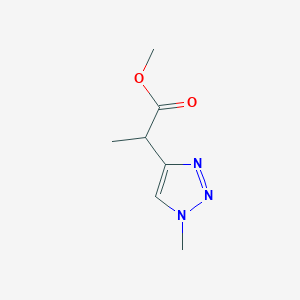![molecular formula C9H11N3O2 B13315130 2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13315130.png)
2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL is a heterocyclic compound that features both furan and pyrazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL typically involves the reaction of furan derivatives with pyrazole intermediates. One common method involves the condensation of 5-amino-3-(furan-3-yl)-1H-pyrazole with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the ethylene oxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Ru/Al2O3 can enhance the efficiency of the reaction, allowing for large-scale production. The reaction conditions typically include temperatures around 140°C and pressures optimized for the specific setup .
Chemical Reactions Analysis
Types of Reactions
2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like DMF (Dimethylformamide).
Major Products
Oxidation: 2-[5-Amino-3-(furan-3-yl)-1H-pyrazol-1-yl]ethanone.
Reduction: 2-[5-Amino-3-(furan-3-yl)-1H-pyrazol-1-yl]ethanamine.
Substitution: Various substituted derivatives depending on the alkyl halide used.
Scientific Research Applications
2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological targets, influencing their function. The furan and pyrazole rings provide a rigid framework that can fit into specific binding sites, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-Amino-3-(furan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol
- 2-[5-Amino-3-(furan-3-yl)-1H-pyrazol-1-yl]propan-1-ol
- 2-[5-Amino-3-(furan-2-yl)-1H-pyrazol-1-yl]butan-1-ol
Uniqueness
2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL is unique due to the specific positioning of the furan and pyrazole rings, which can influence its reactivity and binding properties. The presence of both amino and hydroxyl groups also provides multiple sites for chemical modification, making it a versatile intermediate for various applications .
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-[5-amino-3-(furan-3-yl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C9H11N3O2/c10-9-5-8(7-1-4-14-6-7)11-12(9)2-3-13/h1,4-6,13H,2-3,10H2 |
InChI Key |
JFEIXBGEXIRZGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C2=NN(C(=C2)N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


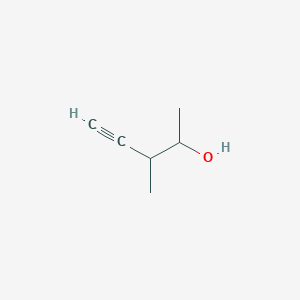
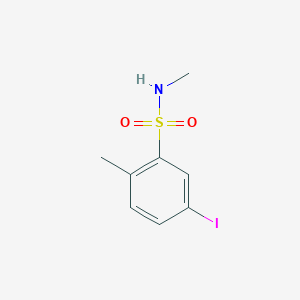


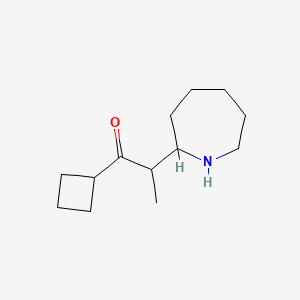
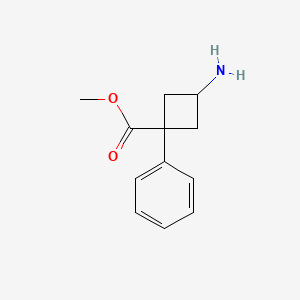

![[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13315106.png)
![[5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13315109.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione](/img/structure/B13315110.png)
